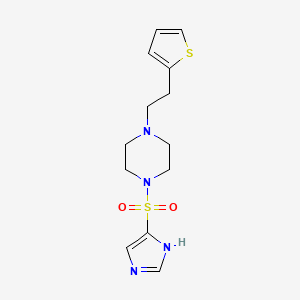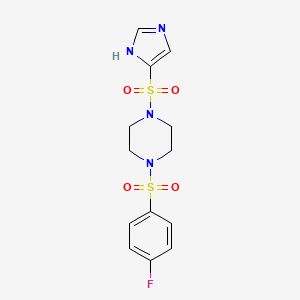![molecular formula C17H22N4O2S B6753179 2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B6753179.png)
2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a unique combination of imidazole, piperidine, and isoquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine ring is usually introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the piperidine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while reduction of the sulfonyl group results in sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby inhibiting their activity. The piperidine and isoquinoline moieties contribute to the compound’s overall binding affinity and specificity, allowing it to modulate various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole and its substituted derivatives share the imidazole ring structure.
Piperidine Derivatives: Compounds such as piperidine and its N-substituted derivatives have similar piperidine rings.
Isoquinoline Derivatives: Compounds like isoquinoline and its substituted derivatives share the isoquinoline ring structure.
Uniqueness
What sets 2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline apart is the combination of these three distinct moieties in a single molecule This unique structure imparts a range of chemical and biological properties that are not observed in simpler compounds
Propiedades
IUPAC Name |
2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-11-18-13-19-17)21-9-6-16(7-10-21)20-8-5-14-3-1-2-4-15(14)12-20/h1-4,11,13,16H,5-10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWDWDMQBATBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6753102.png)
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(oxan-2-ylmethoxy)propanamide](/img/structure/B6753107.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]acetamide](/img/structure/B6753120.png)
![N-[1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl]oxane-3-carboxamide](/img/structure/B6753123.png)
![5-[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B6753143.png)
![5-fluoro-2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6753149.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide](/img/structure/B6753156.png)
![2-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B6753160.png)


![[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B6753184.png)
![1-Methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B6753191.png)
![3-chloro-N-[2-[5-(6-oxopiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]benzamide](/img/structure/B6753196.png)
![5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one](/img/structure/B6753197.png)
